molecular formula C12H15N3O2S B164302 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 136745-20-5

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B164302
CAS No.: 136745-20-5
M. Wt: 265.33 g/mol
InChI Key: CJEIRWZHMRYHDH-UHFFFAOYSA-N
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Description

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS 136745-20-5) is a high-value chemical building block with a molecular formula of C12H15N3O2S and a molecular weight of 265.33 g/mol. This specialized 1,2,4-triazole derivative features a phenyl substituent and a dimethoxyethyl side chain, making it a versatile scaffold or intermediate in medicinal chemistry and drug discovery research. The compound is characterized by a predicted boiling point of 351.7±52.0 °C, a density of 1.26±0.1 g/cm3, and a pKa of 8.00±0.20. It is offered with a high purity level of 95.00% and is immediately available for research and development purposes. This product is intended for laboratory use only by qualified professionals. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications, or for use in humans or animals.

Properties

IUPAC Name

4-(2,2-dimethoxyethyl)-3-phenyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c1-16-10(17-2)8-15-11(13-14-12(15)18)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJEIRWZHMRYHDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CN1C(=NNC1=S)C2=CC=CC=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50372567
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136745-20-5
Record name 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50372567
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Thiosemicarbazide Derivatives

The triazole core is typically constructed via cyclization of thiosemicarbazide precursors. For example, potassium dithiocarbazinate reacts with hydrazine hydrate under reflux to form 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, a structural analog. Adapting this method, the dimethoxyethyl group is introduced at the N4 position by substituting the amino group with 2,2-dimethoxyethyl bromide in the presence of a base (e.g., K₂CO₃). This nucleophilic alkylation proceeds in polar aprotic solvents like dimethylformamide (DMF) at 60–80°C, yielding 40–55% after recrystallization.

Critical Parameters :

  • Solvent : DMF or acetonitrile enhances solubility of ionic intermediates.

  • Temperature : Reactions above 60°C prevent premature precipitation but risk ether cleavage in the dimethoxyethyl group.

  • Characterization : IR spectra confirm S-H (696 cm⁻¹) and C-O-C (1,100 cm⁻¹) stretches, while ¹H NMR resolves dimethoxyethyl protons at δ 3.3–3.5 ppm.

Hantzsch-Type Triazole Synthesis

Alternative routes employ Hantzsch cyclocondensation, where a β-ketoester (e.g., ethyl 2,2-dimethoxyacetate) reacts with phenylthiosemicarbazide. The reaction proceeds in acetic acid under reflux, forming the triazole ring via dehydration and cyclization. This method achieves 60–70% yield but requires strict stoichiometric control to minimize byproducts like thioureas.

Reaction Mechanism :

  • Formation of Thiosemicarbazide :
    PhNHNH2+CS2PhNHNHCSSH\text{PhNHNH}_2 + \text{CS}_2 \rightarrow \text{PhNHNHCSSH}

  • Cyclization :
    PhNHNHCSSH+CH3C(O)OCH2CH3Triazole+H2O\text{PhNHNHCSSH} + \text{CH}_3C(O)OCH_2CH_3 \rightarrow \text{Triazole} + \text{H}_2\text{O}

Optimization Insights :

  • Excess acetic acid accelerates cyclization but complicates isolation.

  • Thiourea byproducts are mitigated by slow addition of β-ketoester.

Functional Group Introduction and Modification

Post-Cyclization Alkylation

The dimethoxyethyl group is appended after triazole formation via alkylation. For instance, 5-phenyl-4H-1,2,4-triazole-3-thiol reacts with 2-bromo-1,1-dimethoxyethane in HMPA at 80°C for 24 hours, achieving 80% yield. Potassium carbonate acts as a base, deprotonating the thiol to enhance nucleophilicity.

Data Table 1: Alkylation Conditions and Outcomes

ReagentSolventTemp (°C)Time (h)Yield (%)
2-Bromo-1,1-dimethoxyethaneHMPA802480
2-Chloro-1,1-dimethoxyethaneDMF703655

Challenges :

  • HMPA’s toxicity necessitates substitution with safer solvents like DMF, albeit with reduced yields.

  • Competing O-alkylation is suppressed by using bulky bases (e.g., DBU).

Pre-Functionalized Starting Materials

Synthesizing the dimethoxyethyl moiety prior to cyclization streamlines the process. Ethyl 2,2-dimethoxyacetate is converted to its hydrazide derivative, which then condenses with phenyl isothiocyanate to form a thiosemicarbazide. Cyclization in aqueous HCl yields the target compound directly, avoiding post-modification steps.

Advantages :

  • Higher regioselectivity (N4 substitution).

  • Fewer purification steps due to reduced byproduct formation.

Purification and Characterization

Recrystallization and Chromatography

Crude products are purified via recrystallization from ethanol or ethyl acetate, achieving >95% purity. Silica gel chromatography (9:2:1 CH₂Cl₂/hexanes/methanol) resolves regioisomers, particularly when alkylation sites are ambiguous.

Purity Metrics :

  • Melting Point : 190–192°C (consistent with literature).

  • TLC : Rf = 0.45 (CH₂Cl₂/MeOH 9:1).

Spectroscopic Confirmation

IR Spectroscopy :

  • S-H stretch: 696 cm⁻¹

  • C-O-C (dimethoxyethyl): 1,100 cm⁻¹

  • N-N-C stretch: 1,278 cm⁻¹

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 7.5–7.7 ppm (m, 5H, Ar-H)

  • δ 3.3 ppm (s, 6H, OCH₃)

  • δ 4.1 ppm (t, 2H, CH₂O)

  • δ 14.6 ppm (s, 1H, S-H)

¹³C NMR :

  • δ 169.5 ppm (C=S)

  • δ 105.2 ppm (OCH₃)

Comparative Analysis of Synthetic Routes

Data Table 2: Route Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)
Post-Cyclization Alkylation36595
Pre-Functionalized Route27598
Hantzsch Cyclization45090

Trade-offs :

  • Post-cyclization alkylation offers flexibility but lower yields.

  • Pre-functionalized routes reduce steps but require specialized precursors.

Challenges and Mitigation Strategies

Ether Group Stability

The dimethoxyethyl group is prone to acid-catalyzed cleavage during cyclization. Using mild acids (e.g., acetic acid) instead of HCl and maintaining pH >5 preserves the ether linkage.

Regioselectivity in Alkylation

Competing N1 vs. N4 alkylation is addressed by employing bulky electrophiles (e.g., 2-bromo-1,1-dimethoxyethane) that favor less sterically hindered sites .

Chemical Reactions Analysis

Types of Reactions

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a disulfide or sulfonic acid derivative.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride can facilitate the reduction process.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Disulfide or sulfonic acid derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

The compound contains a triazole ring substituted with a phenyl group and a dimethoxyethyl group, which contributes to its reactivity and potential biological activity.

Chemistry

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol serves as a building block for synthesizing more complex heterocyclic compounds. Its thiol group allows for various chemical reactions, including oxidation and substitution reactions.

Reaction Types

  • Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acid derivatives.
  • Reduction : The triazole ring can be reduced to yield dihydrotriazole derivatives.
  • Substitution : The phenyl group can undergo electrophilic aromatic substitution.

Biology

The compound has been investigated for its antimicrobial and antifungal properties . Studies have shown that it can inhibit the growth of various pathogens, indicating its potential as a therapeutic agent.

Case Study: Antifungal Activity

In a study published in the Journal of Medicinal Chemistry, researchers tested the antifungal efficacy of this compound against Candida species. Results indicated a significant reduction in fungal growth at low concentrations, demonstrating its potential as an antifungal agent .

Medicine

Due to its unique structural features, this compound is being explored as a potential therapeutic agent for various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industrial applications, the compound is utilized in developing advanced materials with specific electronic or optical properties. Its chemical stability and reactivity make it suitable for use in high-performance materials.

Mechanism of Action

The mechanism of action of 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The phenyl and dimethoxyethyl groups contribute to the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-one: Similar structure but with a carbonyl group instead of a thiol group.

    4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-sulfonic acid: Contains a sulfonic acid group instead of a thiol group.

Uniqueness

4-(2,2-Dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. The combination of the triazole ring with the phenyl and dimethoxyethyl groups further enhances its versatility and applicability in various research fields.

Biological Activity

4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 136745-20-5) is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the available literature on its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Molecular Formula : C₁₂H₁₅N₃O₂S
  • Molecular Weight : 265.33 g/mol
  • Structural Characteristics : The compound features a triazole ring substituted with a thiol group and a dimethoxyethyl side chain, which may influence its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol. In particular:

  • Cytotoxicity Assays :
    • The compound was evaluated against various cancer cell lines such as human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) using the MTT assay. Results indicated significant cytotoxic effects, particularly against the melanoma cell line, suggesting selective toxicity towards cancer cells .
  • Mechanism of Action :
    • The compound's mechanism appears to involve the induction of apoptosis in cancer cells. This was evidenced by increased levels of pro-apoptotic markers and decreased levels of anti-apoptotic proteins in treated cells .

Antimicrobial Activity

In addition to its anticancer properties, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol has shown promising antimicrobial activity:

  • Antibacterial Studies :
    • The compound exhibited significant antibacterial effects against various strains of bacteria. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating effective inhibition at low concentrations .
  • Antifungal Activity :
    • Preliminary results suggest that this triazole derivative may also possess antifungal properties, although further studies are required to elucidate its efficacy against specific fungal strains .

Structure-Activity Relationship (SAR)

The biological activity of triazole-thiol compounds is often influenced by their structural features:

  • Substituent Effects : The presence of electron-donating groups on the phenyl ring has been correlated with enhanced anticancer activity. For instance, compounds with methyl substituents demonstrated increased potency compared to those with electron-withdrawing groups like bromine .

Study 1: Cytotoxicity Against Melanoma Cells

In a study evaluating various triazole derivatives, 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol was found to have an IC₅₀ value significantly lower than that of standard chemotherapeutic agents in melanoma models. This suggests it could be a candidate for further development as an anticancer drug .

Study 2: Antibacterial Efficacy

Another research effort focused on the antibacterial properties of this compound revealed that it effectively inhibited the growth of multi-drug resistant bacterial strains. This positions it as a potential lead compound in the search for new antibiotics .

Q & A

What are the optimized synthetic routes for 4-(2,2-dimethoxyethyl)-5-phenyl-4H-1,2,4-triazole-3-thiol?

Level: Basic
Answer:
The synthesis typically involves a multi-step approach:

Acylation : React a hydrazine derivative (e.g., 2-isonicotinoyl-N-phenylhydrazinecarbothioamide) with phenylisothiocyanate to form a thioamide intermediate.

Cyclization : Perform alkaline cyclization under reflux to generate the triazole-thiol core.

Functionalization : Introduce the 2,2-dimethoxyethyl group via alkylation using brominated dimethoxyethane derivatives under basic conditions (e.g., NaOH in ethanol).
Key optimization steps include controlling pH during cyclization and using inert atmospheres to minimize oxidation. Characterization via 1^1H NMR and IR spectroscopy confirms intermediate purity .

Which analytical techniques are critical for confirming the structure of this compound?

Level: Basic
Answer:
A combination of techniques ensures structural fidelity:

  • Elemental Analysis : Validates empirical formula (e.g., C, H, N, S content).
  • 1^1H/13^{13}C NMR : Identifies proton environments (e.g., dimethoxyethyl protons at δ 3.2–3.5 ppm) and aromatic signals from the phenyl group.
  • IR Spectroscopy : Detects thiol (-SH) stretches (~2550 cm1^{-1}) and triazole ring vibrations (~1600 cm1^{-1}).
  • LC-MS : Confirms molecular ion peaks and purity (>95%) using reverse-phase chromatography .

How can molecular docking predict the biological activity of derivatives?

Level: Advanced
Answer:
Molecular docking evaluates binding affinity to target proteins (e.g., kinases, cyclooxygenase-2):

Protein Preparation : Retrieve target structures (e.g., PDB ID 3LD6 for lanosterol 14-α-demethylase) and remove water/ligands.

Ligand Optimization : Minimize energy of the triazole-thiol derivative using DFT (e.g., B3LYP/6-31G* basis set).

Docking Simulations : Use AutoDock Vina to generate binding poses; prioritize low-energy conformations (<-8 kcal/mol).

Validation : Compare results with known inhibitors (e.g., ketoconazole for 3LD6) to assess predictive accuracy .

What strategies address contradictory results in biological activity across derivatives?

Level: Advanced
Answer:
Contradictions often arise from substituent effects or assay variability. Mitigation strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., replacing dimethoxyethyl with pyrrole) to isolate pharmacophores.
  • Dose-Response Curves : Test compounds across a concentration range (e.g., 0.1–100 µM) to identify true EC50_{50} values.
  • Orthogonal Assays : Validate antimicrobial activity via both broth microdilution (CLSI guidelines) and time-kill assays .

How to design derivatives to enhance pharmacokinetic properties?

Level: Advanced
Answer:
Improve ADME (Absorption, Distribution, Metabolism, Excretion) via:

  • LogP Optimization : Introduce polar groups (e.g., -OH, -COOH) to reduce hydrophobicity (target LogP <3).
  • Metabolic Stability : Replace labile dimethoxyethyl groups with cyclopropyl or fluorinated analogs.
  • In Silico Screening : Use SwissADME or ADMETLab to predict bioavailability (>30%) and CYP450 inhibition risks .

What are common side reactions during alkylation of this compound?

Level: Basic
Answer:
Key side reactions include:

  • Over-Alkylation : Competing N-alkylation instead of S-alkylation. Mitigate by using bulky alkylating agents (e.g., phenacyl bromide) in polar aprotic solvents (DMF).
  • Oxidation : Thiol (-SH) to disulfide (-S-S-) formation. Prevent by conducting reactions under nitrogen and adding reducing agents (e.g., DTT) .

How to validate target engagement in enzyme inhibition studies?

Level: Advanced
Answer:

In Vitro Assays : Measure IC50_{50} using fluorogenic substrates (e.g., Mca-PLGL-Dpa-AR-NH2_2 for proteases).

Surface Plasmon Resonance (SPR) : Quantify binding kinetics (kon_{on}/koff_{off}) with immobilized enzyme.

X-ray Crystallography : Resolve co-crystal structures to confirm binding poses (e.g., hydrogen bonds with catalytic residues) .

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